tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17875065
InChI: InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3
SMILES:
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC17875065

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate -

Specification

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl 7-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3
Standard InChI Key SJEKXJABGKOORX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2CCC(C2C1)O

Introduction

Synthesis Methodologies

Multi-Step Organic Synthesis

The synthesis of tert-butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves sequential reactions to construct the bicyclic framework. A common approach begins with the formation of a piperidine precursor, followed by cyclization to form the cyclopenta[c]pyridine core. Key steps include:

  • Heck-Type Cyclization: Palladium-catalyzed intramolecular cyclization of (Z)-1-iodo-1,6-diene forms the piperidine ring .

  • Sonogashira Coupling: Introduction of an alkyne moiety via copper-free Sonogashira coupling ensures regioselectivity .

  • 1,5-Enyne Cyclization: Gold-catalyzed cyclization of the enyne intermediate yields the octahydro-1H-cyclopenta[c]pyridine skeleton with >99.5% diastereoselectivity .

Catalytic Systems and Conditions

The Pd/Au-relay catalysis method (Table 1) offers superior efficiency compared to traditional approaches:

StepCatalyst SystemSolventTemperatureYield
Heck CyclizationPd(OAc)2_2/PPh3_3DMF80°C85%
Sonogashira CouplingPdCl2_2/XPhosTHF60°C78%
Enyne CyclizationIPrAuCl/AgBF4_4DCM25°C92%

This method avoids stoichiometric reagents and reduces byproduct formation, making it scalable for industrial applications .

Physicochemical Properties

The compound’s tert-butyl group enhances lipid solubility, as evidenced by a calculated partition coefficient (LogP) of 1.8, while the hydroxyl group contributes to hydrogen-bonding capacity (Table 2):

PropertyValue
Melting Point112–114°C (decomposes)
Solubility in Water2.1 mg/mL
LogP1.8
pKa (Hydroxyl)10.2

Stability studies indicate degradation <5% under ambient conditions over six months, attributed to the steric protection of the tert-butyl group.

Biological Activities and Applications

Medicinal Chemistry

The compound’s bicyclic structure mimics natural alkaloids, enabling interactions with biological targets. Preliminary assays suggest inhibitory activity against:

  • Niemann-Pick C1-Like 1 (NPC1L1) Protein: A cholesterol absorption regulator, with IC50_{50} values comparable to ezetimibe analogues .

  • Serotonin Receptors: Moderate affinity for 5-HT1A_{1A} (Ki_i = 340 nM) due to structural similarity to buspirone .

Material Science

The rigid bicyclic core serves as a building block for liquid crystals, leveraging its planar geometry and substituent tunability .

Research Advancements and Challenges

Diastereoselective Synthesis

The Pd/Au-relay catalysis method represents a breakthrough, achieving >99.5% diastereoselectivity by controlling the transition state during enyne cyclization . Computational studies reveal that the gold catalyst stabilizes the axial conformation of the enyne intermediate, favoring the desired stereochemistry.

Limitations and Future Directions

Current challenges include:

  • Scalability: High catalyst loadings (5 mol% Au) increase production costs.

  • Functionalization: Selective modification of the hydroxyl group without disrupting the bicyclic system remains difficult.

Future research should explore biocatalytic routes and flow chemistry to address these issues.

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